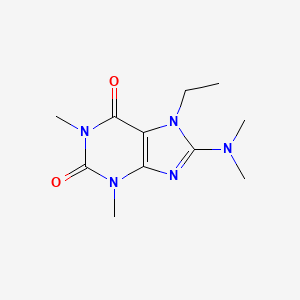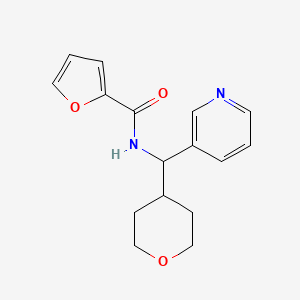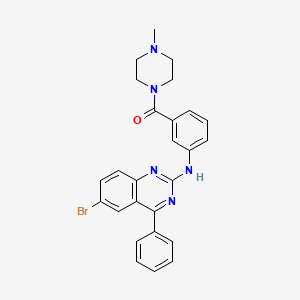
8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA). They have a two-ring structure, composed of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a purine core (a two-ring structure composed of a pyrimidine ring fused to an imidazole ring), with various substitutions at the 8, 7, 1, 3, 2, and 6 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as dimethylaminopropylamine, are colorless liquids with a fishy, ammoniacal odor .科学的研究の応用
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving similar structural motifs, shows significant cytotoxic activity against various cancer cell lines. These compounds have been tested for their growth inhibitory properties, demonstrating potent cytotoxic effects with IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. This highlights the potential of such compounds in the development of new anticancer therapies (Deady et al., 2003).
Sensor Ability and Photophysical Characteristics
Research into novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NI3) and its copolymers with styrene has revealed significant sensor ability and photophysical characteristics. The study of these compounds, including their fluorescent intensity response to pH and metal ions, showcases the potential of structurally related compounds in sensor technology and materials science (Staneva et al., 2020).
Reactivity and Mechanism Studies
The reactivity of 3-Dimethylamino-2,2-dimethyl-2H-azirine with barbituric acid demonstrates the formation of unique heterocyclic compounds, providing insights into the mechanisms of reactions involving dimethylamino functional groups. Such studies contribute to a deeper understanding of chemical reactivity and the synthesis of novel compounds with potential applications in pharmaceuticals and material science (Link et al., 1981).
Hypoxic Activation of Anticancer Agents
Investigations into AQ4N, a prodrug activated under hypoxic conditions to a potent anticancer agent, involve similar dimethylamino groups. The study of enzymes like CYP2S1 and CYP2W1 in the activation process offers valuable information on enhancing the efficacy of prodrug treatments in solid tumors, illustrating the application of such functional groups in developing more effective cancer therapies (Nishida et al., 2010).
作用機序
Target of Action
Similar compounds such as 8-azaadenosine and 8-chloroadenosine have been reported to interact with adar and CLDN18.2 respectively
Mode of Action
It’s worth noting that compounds with similar structures, such as dimenhydrinate, have been shown to interact with h1 histamine receptors and adenosine receptors . This interaction leads to changes in the body’s response to certain stimuli, such as motion sickness .
Biochemical Pathways
Similar compounds like 7,8-dhf have been shown to affect multiple biochemical pathways, including those involved in neuroprotection and cardiovascular regulation
Pharmacokinetics
A compound with a similar structure, 7,8-dhf, has been reported to be orally bioactive and capable of penetrating the blood-brain barrier
Result of Action
Similar compounds like 7,8-dhf have been shown to have neuroprotective effects
Action Environment
For instance, pH, temperature, and the presence of other substances can affect a compound’s stability and efficacy .
特性
IUPAC Name |
8-(dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-6-16-7-8(12-10(16)13(2)3)14(4)11(18)15(5)9(7)17/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLDSXQERKHJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Dimethylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)



![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2826501.png)
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)


![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)


![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)